Tert-butyl 2-[(butan-2-yl)amino]acetate
Overview
Description
Tert-butyl 2-[(butan-2-yl)amino]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Tert-butyl 2-[(butan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(butan-2-yl)amino]acetate typically involves the esterification of 2-[(butan-2-yl)amino]acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(butan-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(butan-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include enzymatic hydrolysis, where the ester bond is cleaved to release the active amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the amino group.
Butyl acetate: Similar ester structure but with a different alkyl group.
2-Aminoacetic acid: Contains the amino and acetic acid groups but lacks the ester functionality.
Uniqueness
Tert-butyl 2-[(butan-2-yl)amino]acetate is unique due to the presence of both the tert-butyl ester and the amino group, which confer distinct reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 2-(butan-2-ylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIUBWCOBIFOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183159-54-7 | |
Record name | tert-butyl 2-[(butan-2-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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